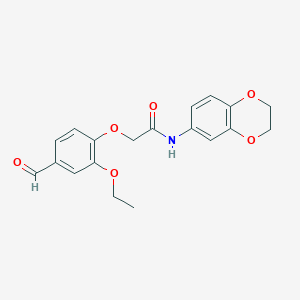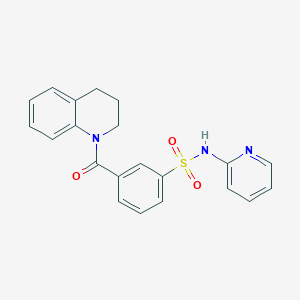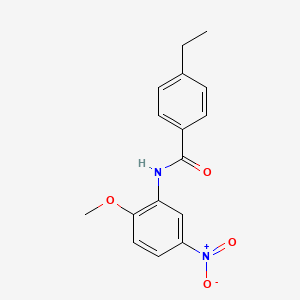![molecular formula C16H16N4O3 B4402684 N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4402684.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
説明
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as IMCA or N-3-Im-Propyl IMCA and has been found to possess various biochemical and physiological effects.
作用機序
IMCA exerts its therapeutic effects through various mechanisms of action, including inhibition of protein kinases, activation of immune cells, and modulation of gene expression. IMCA has been found to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell proliferation and survival. Additionally, IMCA has been found to activate immune cells, such as T cells and natural killer cells, which play a crucial role in the immune response. IMCA also modulates gene expression by regulating the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
IMCA has been found to possess various biochemical and physiological effects, including anti-tumor, neuroprotective, and immunomodulatory effects. In oncology, IMCA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, IMCA has been found to reduce oxidative stress and inflammation, which are implicated in neurodegenerative diseases. In immunology, IMCA has been found to enhance the immune response by activating immune cells and modulating cytokine production.
実験室実験の利点と制限
IMCA has several advantages for lab experiments, including its stability, solubility, and specificity. IMCA is stable under various experimental conditions and can be easily dissolved in aqueous solutions. Additionally, IMCA is relatively specific in its mode of action, which allows for targeted therapeutic effects. However, one limitation of IMCA is its low bioavailability, which may limit its therapeutic efficacy in vivo.
将来の方向性
There are several future directions for the research and development of IMCA. One potential direction is the optimization of IMCA synthesis to improve its yield and purity. Another direction is the investigation of IMCA's potential therapeutic applications in other fields, such as cardiology and dermatology. Additionally, further research is needed to elucidate the precise mechanisms of action of IMCA and to identify potential drug targets for IMCA-based therapies.
科学的研究の応用
IMCA has been extensively studied for its potential therapeutic applications in various fields of science, including oncology, neurology, and immunology. In oncology, IMCA has been found to possess anti-tumor properties by inhibiting the growth of cancer cells and inducing apoptosis. In neurology, IMCA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, IMCA has been found to enhance the immune response by activating immune cells.
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-19-15(22)12-4-3-11(9-13(12)16(19)23)14(21)18-5-2-7-20-8-6-17-10-20/h3-4,6,8-10H,2,5,7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNNFLDOBDAXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-1-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B4402611.png)
![7-[(2,5-dimethylphenyl)(2-pyrimidinylamino)methyl]-8-quinolinol](/img/structure/B4402615.png)
![2-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4402629.png)
![4-bromo-2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4402635.png)


![N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}pentanamide](/img/structure/B4402660.png)

![1-(4-{2-[(2-furylmethyl)amino]ethoxy}-3-methoxyphenyl)ethanone hydrochloride](/img/structure/B4402676.png)
![{2-[2-(1-piperidinyl)ethoxy]phenyl}methanol hydrochloride](/img/structure/B4402682.png)
![1-[3-(3-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4402692.png)
![4-[3-(1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4402696.png)
![N-[4-(2-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B4402706.png)